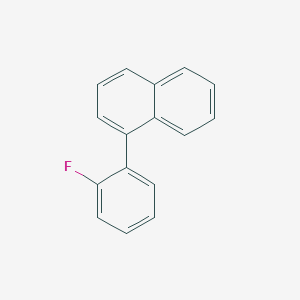

1-(2-Fluorophenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11F |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

1-(2-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H11F/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |

InChI Key |

XUTVPUGWMPRSFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3F |

Origin of Product |

United States |

Synthesis and Manufacturing of 1 2 Fluorophenyl Naphthalene

Common Synthetic Routes

The most prevalent and efficient method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Detailed Synthesis via Suzuki-Miyaura Coupling

A typical synthetic procedure involves the reaction of 1-bromonaphthalene (B1665260) with 2-fluorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate (B84403). The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water, and heated to ensure the reaction proceeds to completion.

Reaction Scheme:

[Image of the Suzuki-Miyaura coupling reaction for the synthesis of this compound]

The reaction mechanism involves an oxidative addition of the palladium catalyst to the 1-bromonaphthalene, followed by transmetalation with the 2-fluorophenylboronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Computational and Theoretical Investigations of 1 2 Fluorophenyl Naphthalene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of compounds like 1-(2-Fluorophenyl)naphthalene due to its favorable balance of accuracy and computational cost. DFT calculations form the foundation for understanding molecular geometry, electronic behavior, and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy (the ground state).

For this compound, a key aspect of this analysis is the dihedral angle between the naphthalene (B1677914) and the 2-fluorophenyl rings. The rotation around the single bond connecting these two aromatic systems gives rise to different conformers. Conformational analysis would involve calculating the energy for a series of rotational angles to map the potential energy surface. This process identifies the most stable conformer (global minimum) and any other stable, low-energy conformers (local minima), as well as the energy barriers to rotation between them. Steric hindrance between the hydrogen atoms on the naphthalene ring and the fluorine atom or hydrogen atoms on the phenyl ring would be a critical factor in determining the preferred conformation. In related 2-substituted biphenyl (B1667301) compounds, non-planar (twisted) conformations are often the most stable to alleviate steric strain.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound This table illustrates the type of data obtained from a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C(naphthyl)-C(phenyl) | e.g., 1.489 Å |

| C-F | e.g., 1.355 Å | |

| Bond Angle | C-C(naphthyl)-C | e.g., 120.5° |

| Dihedral Angle | C-C-C-C (inter-ring) | e.g., 55.8° |

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap, Band Gap)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

Table 2: Hypothetical Frontier Orbital Energies and Related Properties of this compound This table shows key electronic parameters derived from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | e.g., -5.95 eV |

| LUMO Energy | e.g., -1.10 eV |

| HOMO-LUMO Gap (Band Gap) | e.g., 4.85 eV |

| Ionization Potential (≈ -E_HOMO) | e.g., 5.95 eV |

| Electron Affinity (≈ -E_LUMO) | e.g., 1.10 eV |

Molecular Electrostatic Potential (MEP) and Local Ionization Energy (ALIE) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, which is electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the fluorine atom due to its high electronegativity and across the π-systems of the aromatic rings. Positive potential would be concentrated around the hydrogen atoms.

The Average Local Ionization Energy (ALIE) provides a more detailed measure of reactivity, indicating the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values are the most reactive sites for electrophilic attack. This analysis provides a more quantitative prediction of reactivity than MEP alone.

Simulation of Vibrational Frequencies and Theoretical Spectroscopic Data (IR, UV)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each vibrational mode involves specific stretching, bending, or twisting motions of the atoms. By simulating these frequencies, a theoretical IR spectrum can be generated, which is invaluable for identifying a compound and confirming its structure when compared to experimental data. The calculated frequencies are often scaled by a factor to better match experimental results.

Similarly, theoretical UV-Visible absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (f), predict the appearance of the UV-Vis spectrum. For naphthalene derivatives, low-lying excited states like La and Lb are of particular interest.

Table 3: Hypothetical Major Vibrational Frequencies for this compound This table illustrates predicted IR absorption peaks and their corresponding vibrational modes.

| Calculated Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| e.g., 3060 | Aromatic C-H Stretch |

| e.g., 1590 | Aromatic C=C Stretch |

| e.g., 1250 | C-F Stretch |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugation—the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction. For this compound, NBO analysis would reveal insights into the π-conjugation across the two rings and the electronic influence of the fluorine substituent.

Prediction of Electrical and Optical Properties (e.g., Polarizability, Hyperpolarizability)

Molecules with large hyperpolarizability values are of interest for applications in NLO materials, such as in optical switching and frequency conversion. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties. While this compound may not have strong intrinsic NLO characteristics, a computational analysis would provide quantitative values for these important electrical properties.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-phenylnaphthalene |

| 2-fluoronaphthalene |

| 2-substituted biphenyl compounds |

| Polycyclic aromatic hydrocarbons |

| 1-(2-Fluorophenyl)ethynyl)naphthalene |

| 6-(2-Fluorophenyl)naphthalene-1,2-diol |

| 1-Fluoro-2-nitronaphthalene |

| N-(2-Fluorophenyl)acetamide |

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict how a ligand (a small molecule) will bind to a receptor (typically a protein).

In silico molecular docking simulations are instrumental in identifying the potential binding sites and preferred orientations of a ligand within a biological target. For instance, in studies of naphthalene-pyrazoline hybrids, molecular docking was used to predict interactions with target proteins like COX-1 and COX-2. libretexts.org The process involves preparing the 3D structures of both the ligand and the target protein. Software such as AutoDock or Molegro Virtual Docker can then be used to explore various possible binding poses of the ligand in the active site of the protein. libretexts.orgaip.org The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For a compound like this compound, this would involve docking it into the active site of a relevant protein target to predict its binding mode.

A primary output of molecular docking simulations is the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). aip.orgmdpi.com A lower binding energy indicates a more stable and potentially more potent interaction. For example, a study on a fluorinated pyrazole (B372694) derivative, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, reported a binding affinity of -10.77 kcal/mol against the Estrogen Receptor α (ERα). aip.orgaip.org The analysis of interaction modes provides details on which amino acid residues in the target protein are interacting with the ligand. mdpi.com In the case of the aforementioned pyrazole derivative, interactions with residues such as Arg394 and Glu353 in ERα were identified as crucial. mdpi.com These computational predictions are invaluable for understanding the structure-activity relationship and for guiding the design of more effective inhibitors.

Below is an illustrative data table showing the kind of data generated in molecular docking studies for related naphthalene derivatives.

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |

| 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.77 | 12.69 nM | Arg394, Glu353 |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 | 16.71 nM | Arg394, Glu353 |

| Sulphonamide derivative 5c (naphthalen-1-yl moiety) | Tubulin (colchicine-binding site) | -9.6 | Not Reported | Not Specified |

This table is for illustrative purposes and the data does not correspond to this compound.

Quantum Chemical Methodologies Beyond DFT (e.g., Hartree-Fock) in Molecular Modeling

Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules. While Density Functional Theory (DFT) is a popular method, other approaches like the Hartree-Fock (HF) method are also employed, often as a starting point for more complex calculations. nih.gov

The Hartree-Fock method is an ab initio calculation method that solves the time-independent Schrödinger equation for a multi-electron system by approximating the N-body wavefunction as a single Slater determinant. nih.gov This "self-consistent field" (SCF) method provides information on molecular orbitals and their energies. nih.gov For instance, Hartree-Fock and DFT have been used to optimize the geometries and determine the energetic properties of N-phenyl-1,2-naphthylamine. nih.gov Such calculations can elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. nih.gov

While no specific Hartree-Fock calculations for this compound have been found, this methodology could be used to investigate its electronic properties, contributing to a deeper understanding of its potential interactions and reactivity. The HF method, although less accurate than some more advanced methods due to its neglect of electron correlation, provides a foundational understanding of the electronic structure and can be a valuable tool in the computational chemist's arsenal.

Mechanistic Pathways in Naphthalene Functionalization

The functionalization of the naphthalene core can proceed through various mechanistic pathways, each influenced by the electronic and steric nature of the substituents present, including fluorine atoms.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of fluorinated naphthalenes, the fluorine atom exerts both inductive and resonance effects. While fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), it also possesses lone pairs that can be donated to the aromatic pi-system, resulting in a resonance effect (+R). quora.com In many electrophilic aromatic substitution reactions, fluorine can be an activating substituent. acs.org

The regioselectivity of EAS on naphthalene is complex due to the non-equivalent positions on the rings. The functionalization of 1-substituted naphthalenes can be directed by various strategies, including C-H activation. nih.gov For fluorinated naphthalenes, theoretical studies on reactions with electrophiles like N-fluorobis(phenylsulfonyl)amine suggest a preference for a single electron transfer (SET) mechanism over a direct SN2-type attack. researchgate.net The formation of a pi-complex between the aromatic substrate and the electrophile is a key initial step, with fluorine's presence influencing the stability of this complex. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for aryl halides, including fluorinated naphthalenes. Unlike SN1 and SN2 reactions, which are uncommon for aryl halides due to the high energy of the aryl cation intermediate and the steric hindrance of the aromatic ring, the SNAr mechanism proceeds via an addition-elimination pathway. wikipedia.org This involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The reactivity of aryl halides in SNAr reactions follows an unusual trend: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged Meisenheimer complex. wikipedia.orgstackexchange.com This effect is more significant than the leaving group ability of the halide. Electron-withdrawing groups positioned ortho or para to the fluorine atom further activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org Recent research has also highlighted concerted SNAr (cSNAr) reactions, which occur in a single step without the formation of a Meisenheimer intermediate, particularly for less activated aryl fluorides. acs.orgnih.gov

The table below summarizes the key features of different nucleophilic substitution mechanisms relevant to fluorinated aromatic systems.

| Mechanism | Key Features | Relevance to Fluorinated Naphthalenes |

| SN1 | Two-step process involving the formation of a carbocation intermediate. | Generally unfavorable for aryl halides due to the instability of the aryl cation. wikipedia.org |

| SN2 | Single-step, concerted process with backside attack of the nucleophile. | Sterically hindered for aryl halides. wikipedia.org |

| SNAr | Two-step addition-elimination process via a Meisenheimer complex. | Common for activated aryl fluorides. The strong inductive effect of fluorine stabilizes the intermediate. wikipedia.orgstackexchange.com |

| cSNAr | Concerted nucleophilic aromatic substitution. | An emerging pathway for both electron-rich and electron-poor aryl fluorides, avoiding a charged intermediate. acs.orgnih.gov |

This table provides a simplified overview of the substitution mechanisms.

Radical reactions offer an alternative pathway for the functionalization of naphthalene systems. The arylation of naphthalene can proceed through a radical coupling mechanism, where aryl radicals are generated and then add to the naphthalene ring. researchgate.net The generation of these radical species can be initiated by various methods, including the use of diaryliodonium salts. researchgate.net

In the context of fluorination, radical pathways are also relevant. For instance, the Bergman cyclization of fluorinated benzo-fused enediynes can produce fluorinated naphthalene derivatives through a thermally initiated radical process. researchgate.net The presence of fluorine atoms can influence the stability and reactivity of the radical intermediates involved in these transformations.

Concerted and Stepwise Mechanisms in Cycloaddition and Cyclization Reactions

Cycloaddition and cyclization reactions are powerful tools for constructing polycyclic systems from naphthalene derivatives. These reactions can proceed through either concerted or stepwise mechanisms, and the presence of fluorine can influence the preferred pathway.

Visible-light-induced dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl benzenes have been shown to proceed via an energy transfer mechanism. nih.govchemrxiv.org This process involves the selective excitation of the naphthalene to a triplet state, which then undergoes a cycloaddition that can be either concerted or stepwise. nih.govchemrxiv.org Computational studies can help distinguish between these pathways. For example, in 1,3-dipolar cycloadditions, the reaction can proceed through a concerted path (Huisgen's mechanism) or a stepwise diradical path (Firestone's mechanism), with the former often being favored. nih.gov

Electrophilic cyclization of arene-containing propargylic alcohols provides a route to substituted naphthalenes. nih.gov These reactions, often promoted by electrophiles like iodine or bromine, proceed via a 6-endo-dig cyclization. nih.gov Similarly, selective cyclization of ortho-carbonylarylacetylenols can lead to 2-phenylnaphthalen-1-ol analogs through a 6-endo-dig cyclization. rsc.org The mechanism of these cyclizations can be influenced by the choice of acid catalyst, with Brønsted acids favoring one pathway and Lewis acids another. rsc.org

The following table outlines the mechanistic possibilities in cycloaddition and cyclization reactions of naphthalene derivatives.

| Reaction Type | Mechanistic Pathway | Key Characteristics |

| [4+2] Cycloaddition | Concerted or Stepwise | Can be thermally or photochemically initiated. The presence of substituents and the nature of the reactants influence the mechanism. researchgate.net |

| [2+2] Cycloaddition | Concerted (photochemical) or Stepwise (thermal) | Photochemical [2+2] cycloadditions are common, while thermal reactions often proceed stepwise. researchgate.netrsc.org |

| Electrophilic Cyclization | Stepwise | Involves initial attack by an electrophile followed by ring closure. nih.gov |

This table provides a general overview of cycloaddition and cyclization mechanisms.

Influence of Fluorine Atom on Reaction Intermediates and Transition States

The fluorine atom exerts a profound influence on the stability and reactivity of intermediates and transition states in reactions involving fluorinated naphthalenes. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can stabilize negatively charged intermediates, such as the Meisenheimer complex in SNAr reactions. stackexchange.com This stabilization lowers the activation energy of the rate-determining step.

In radical reactions, the presence of fluorine can also impact the properties of the radical intermediates. Perfluorination of aromatic systems like benzene (B151609) and naphthalene has been shown to increase their electron affinities, making the corresponding radical anions more stable. rsc.org

Furthermore, fluorine substitution can affect the aromaticity of the naphthalene ring system. While the replacement of hydrogen with fluorine introduces a barrier to the flow of the diatropic ring current, it also increases the π-density of the ring, which can lead to increased aromatic character and greater resistance to addition reactions. nih.gov This "fluoromaticity" can influence the energy of transition states in reactions that disrupt the aromatic system. nih.gov

Kinetic Isotope Effects in Reactions Involving this compound Scaffolds

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. youtube.com A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate. youtube.com

In reactions involving this compound scaffolds, the measurement of KIEs can provide valuable insights. For example, in a C-H activation step, replacing a hydrogen atom with deuterium (B1214612) at the site of activation would be expected to lead to a significant primary KIE (kH/kD > 1) if this step is rate-determining. The magnitude of the KIE can indicate the degree of bond breaking in the transition state.

Conclusion

1-(2-Fluorophenyl)naphthalene is a molecule with considerable potential in both materials science and medicinal chemistry. Its synthesis, primarily achieved through the robust Suzuki-Miyaura coupling, provides access to a versatile building block. While direct research on this specific compound is emerging, the well-established benefits of incorporating fluorine into naphthalene (B1677914) scaffolds strongly suggest that this compound will play an increasingly important role in the development of advanced materials and novel therapeutic agents. Further research into its specific properties and applications is warranted to fully unlock its potential.

Structure Activity Relationship Sar and Molecular Interaction Studies of 1 2 Fluorophenyl Naphthalene Analogues in Vitro Focus

Rational Design and Synthesis of Analogues for SAR Probing

The foundation of any Structure-Activity Relationship (SAR) study is the systematic design and synthesis of a library of chemical analogues. This process involves modifying specific parts of a lead compound, such as 1-(2-fluorophenyl)naphthalene, to determine the function and importance of each structural component.

Researchers employ rational design to create these analogues. For instance, in the development of novel anticancer agents based on a naphthalene (B1677914) scaffold, a library of naphthalene-1,4-dione analogues was created to improve potency and cancer-cell specificity. rsc.org Initial investigations focused on determining if a chlorine atom was essential for bioactivity by synthesizing 3-unsubstituted naphthoquinones. nih.gov Further modifications included replacing the chloro group with other halogens or a methyl group to probe the effects of different substituents. nih.gov

Another common strategy is molecular hybridization, where the naphthalene core is linked to other pharmacologically active moieties. This has been demonstrated through the synthesis of naphthalene-chalcone hybrids and 1,3,4-oxadiazole-naphthalene hybrids. nih.govnih.gov In one study, an imidazole (B134444) ring was incorporated into naphthoquinones, which was found to enhance both the potency and selectivity of the compounds. nih.gov Similarly, the introduction of an amide group at the C3 position was shown to improve selectivity while maintaining potency. nih.gov These synthetic strategies allow for a comprehensive exploration of the chemical space around the core scaffold, providing crucial data for SAR analysis.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding how a compound exerts its effects at a molecular level is critical. In vitro assays are indispensable for identifying specific biological targets and pathways modulated by this compound analogues.

Analogues of this compound have been investigated as inhibitors of various enzymes. A notable example involves the study of analogues of FPMINT, a compound containing both fluorophenyl and naphthalene moieties, as inhibitors of Equilibrative Nucleoside Transporters (ENTs). These studies, using cells engineered to express human ENT1 or ENT2, revealed critical SAR insights. The presence of a halogen substitute on the fluorophenyl ring was found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk Furthermore, replacing the naphthalene part of the molecule with a benzene (B151609) ring completely abolished the inhibitory effects, highlighting the critical role of the naphthalene scaffold for this particular biological activity. polyu.edu.hk One of the most potent analogues, compound 3c, was identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. polyu.edu.hk

Other research has shown that naphthalene-containing hybrids can act as potent enzyme inhibitors. Naphthalene-chalcone and 1,3,4-oxadiazole-naphthalene hybrids have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.govnih.gov Similarly, regioselectively fluorinated 1-(naphth-2-ylmethyl)imidazoles have proven to be potent inhibitors of the enzymes CYP17 and CYP19. nih.gov

In vitro binding assays are used to determine if a compound can interact with a specific biological receptor and to quantify the strength of this interaction. Molecular docking, a computational in vitro method, predicts how a molecule binds to the active site of a receptor.

A study on a newly synthesized fluorinated pyrazole (B372694) containing a naphthalene substituent, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, used molecular docking to assess its potential. mdpi.com The results showed a strong binding affinity to the human estrogen alpha receptor (ERα) with a binding energy of -10.61 Kcal/mol and a predicted inhibition constant (Ki) of 16.71 nM. mdpi.com The docking model indicated that the compound interacts with key amino acid residues, Arg394 and Glu353, within the receptor's active site. mdpi.com

Similarly, synthetic fluorotamoxifen analogues, where a fluorine atom is placed on the aliphatic chain of the tamoxifen (B1202) structure, were evaluated for their binding to estrogen receptors from rat uteri. nih.gov These in vitro binding studies demonstrated that the fluorinated analogues had binding affinities that were similar or even superior to the parent compound, tamoxifen, with IC₅₀ values as low as 1 x 10⁻⁷ M. nih.gov

Beyond direct enzyme or receptor interaction, compounds can trigger a cascade of events within a cell, known as a cellular pathway. In vitro studies are crucial for identifying which pathways are affected. Several naphthalene-based analogues have been shown to induce apoptosis, or programmed cell death, a critical pathway in cancer therapy.

For example, a naphthalene-chalcone hybrid, compound 2j, was found to induce apoptosis in 14.23% of treated A549 cancer cells and also caused a significant 58.87% loss of mitochondrial membrane potential, a key event in the apoptotic process. nih.gov Another study showed that a 1,3,4-oxadiazole-naphthalene hybrid induced apoptosis in 22.86% of treated liver cancer cells (HepG2), compared to just 0.51% in untreated control cells. nih.gov Naphthalimide analogues have also been reported to modulate critical signaling pathways, such as the AKT/mTOR pathway, which is often dysregulated in cancer. ccspublishing.org.cn

Impact of Fluorine Substitution on In Vitro Biological Potency and Selectivity

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to fine-tune a molecule's properties. Fluorine's high electronegativity and small size can alter a compound's electronic structure, lipophilicity, metabolic stability, and binding interactions with its target protein. nih.govpsu.edu

The precise position of the fluorine atom can have a dramatic effect on biological activity. In a study of fluorophenylhydroxamates as inhibitors of histone deacetylase 6 (HDAC6), the position of the fluorine atom on the phenyl ring was critical. nih.gov Single fluorination at the ortho position was found to compromise inhibitory potency. nih.gov In contrast, fluorination at the meta position was well-tolerated, resulting in compounds with inhibitory activity comparable to the non-fluorinated parent compound. nih.gov

In the context of ENT inhibitors, the presence of a halogen on the fluorophenyl ring of FPMINT analogues was deemed essential for their inhibitory function against ENT1 and ENT2. polyu.edu.hk Further studies on fluorinated 1-(naphth-2-yl)methylimidazoles showed that these compounds were potent inhibitors of CYP17 and CYP19 enzymes, outperforming their non-fluorinated counterparts. nih.gov These findings underscore that fluorination is a powerful tool for modulating potency and selectivity, but its effects are highly dependent on the specific molecular scaffold and the biological target.

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery (Pre-clinical, In Vitro)

Scaffold hopping is a crucial strategy in preclinical drug discovery where the core structure (scaffold) of a known active compound is replaced with a chemically different one, while aiming to retain or improve biological activity. niper.gov.inbhsai.org This approach is used to discover novel compounds with improved properties, such as enhanced metabolic stability, better selectivity, or to circumvent existing patents. bhsai.orgnih.gov

This strategy is often employed during the lead optimization phase, where an initial "hit" compound from a screening campaign is systematically modified to improve its drug-like properties. nih.gov The process relies heavily on in vitro testing to ensure that the new scaffold maintains the desired biological function.

An example of an in vitro scaffold hop can be seen in the studies of FPMINT analogues. When the naphthalene scaffold was replaced with a simpler benzene ring, the resulting compound lost its ability to inhibit ENT1 and ENT2. polyu.edu.hk This result demonstrates the critical importance of the original naphthalene scaffold for that specific target and highlights how in vitro assays can quickly validate or invalidate a scaffold hopping strategy. A common lead optimization tactic involves replacing a phenyl ring with a nitrogen-containing aromatic ring, such as pyridine, which can often lead to improved metabolic stability. niper.gov.in These preclinical, in vitro strategies are essential for refining lead compounds before they advance to more complex stages of drug development.

In Vitro Screening for Diverse Biological Activities

The exploration of the biological potential of this compound and its analogues has been a subject of interest in medicinal chemistry. In vitro screening assays are fundamental tools for the preliminary assessment of the biological activities of newly synthesized compounds. These assays provide initial insights into the potential therapeutic applications of these molecules by evaluating their effects on various biological targets in a controlled laboratory setting. This section focuses on the in vitro evaluation of this compound analogues for their antioxidant, antimicrobial, anticandidal, and cytotoxic activities.

Antioxidant Activity Evaluation (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant potential of chemical compounds. researchgate.netnih.gov This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which can be measured spectrophotometrically. nih.gov The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net

Interactive Table: DPPH Radical Scavenging Activity of Naphthalene Analogues

| Compound/Extract | Concentration Range | IC50 Value | Reference |

|---|---|---|---|

| L. adoensis (Methanol Extract) | 10–1000 μg/mL | 49.17 ± 1.26 μg/mL | nih.gov |

| L. adoensis (Aqueous Extract) | 10–1000 μg/mL | 20.99 ± 8.6 μg/mL | nih.gov |

| Ethyl Acetate (B1210297) Extract | 0.2–4 mg/mL | - | nih.gov |

| Crude Extract | 0.2–4 mg/mL | - | nih.gov |

| Butyl Alcohol Extract | 0.2–4 mg/mL | - | nih.gov |

Antimicrobial and Anticandidal Investigations (In Vitro)

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of new antimicrobial and anticandidal agents. In vitro assays, such as the microdilution method, are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of test compounds against various pathogenic microbes. scienceasia.org

Studies on naphthalene derivatives have demonstrated their potential as antimicrobial and anticandidal agents. For example, certain naphthalene-chalcone hybrids have shown significant activity against various bacterial and Candida species. nih.gov The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The lipophilicity and electronic properties of the substituents on the naphthalene and phenyl rings play a crucial role in determining their antimicrobial spectrum and potency. scienceasia.org For instance, the substitution of the naphthalene ring at the second position has been observed to enhance activity. nih.gov

Interactive Table: Anticandidal Activity of Naphthalene-Chalcone Hybrids

| Compound | Test Organism | MIC50 (μg/mL) | Reference |

|---|---|---|---|

| 2b | C. albicans | 15.6 | nih.gov |

| 2c | C. albicans | 15.6 | nih.gov |

| 2e | C. albicans | 15.6 | nih.gov |

| 2j | C. albicans | 15.6 | nih.gov |

Cytotoxicity Assessment in Cell-Based Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic potential of chemical compounds on cultured cells. opentrons.comresearchgate.net This assay measures the metabolic activity of cells, which is an indicator of cell viability. researchgate.net A reduction in metabolic activity upon exposure to a compound suggests a cytotoxic effect.

The cytotoxicity of naphthalene and its derivatives has been investigated against various cancer cell lines. nih.gov For instance, naphthalene itself has been shown to induce a time- and concentration-dependent cytotoxic effect on HepG2 cell lines. nih.gov The cytotoxic potential of this compound analogues would likely be influenced by the nature of the substituents on both the naphthalene and the fluorophenyl rings. These structural features can affect the compound's ability to interact with cellular targets and induce apoptosis or necrosis. researchgate.net

Interactive Table: Cytotoxicity of Naphthalene on HepG2 Cell Lines

| Exposure Time | LC50 Value |

|---|---|

| 2 hours | 3.8708 |

| 3 hours | 1.7487 |

| 24 hours | 121.75 |

Pre-screening Toxicity Evaluation (e.g., Brine Shrimp Lethality Test)

The brine shrimp lethality test (BSLT) is a simple, rapid, and inexpensive preliminary toxicity screening method. ijhsr.orgnih.gov It is often used to predict the potential cytotoxicity of compounds. ijhsr.org The assay determines the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (LC50). An extract or compound with an LC50 value of less than 1000 ppm is generally considered to have some level of toxicity. ijhsr.org

While specific BSLT data for this compound is not available, this assay is a valuable tool in the early stages of drug discovery for assessing the general toxicity of its analogues. The results from the BSLT can help prioritize compounds for further, more specific toxicological studies. nih.gov For example, a study on 2,4,5-trimethoxybenzaldehyde, an aromatic aldehyde, showed a toxic effect with an LC50 of 70.12 µg/mL. undana.ac.id

Interactive Table: Brine Shrimp Lethality Test Results for Various Compounds

| Compound/Extract | Concentration(s) Tested | LC50 Value | Outcome | Reference |

|---|---|---|---|---|

| Strong Herb Extract | 4000 ppm, 2000 ppm | Not determined | No potential for acute toxicity | ijhsr.org |

| 2,4,5-Trimethoxybenzaldehyde | - | 70.12 µg/mL | Toxic effect | undana.ac.id |

Advanced Analytical Techniques for 1 2 Fluorophenyl Naphthalene Research

Chromatographic Separations (GC, LC, HPLC) for Purity Analysis and Isolation

Chromatographic techniques are fundamental in determining the purity of 1-(2-Fluorophenyl)naphthalene and for its isolation from reaction mixtures and impurities. Gas Chromatography (GC), Liquid Chromatography (LC), and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For instance, a (5%-phenyl)-methylpolysiloxane column can be used to separate naphthalene (B1677914) derivatives, with elution times being a key identifier. wiley.com The NIST database provides retention index data for 1-fluoronaphthalene (B124137) on various GC columns, which can be a valuable reference for method development. nist.gov

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC): LC and its high-pressure variant, HPLC, are versatile techniques for separating non-volatile or thermally sensitive compounds. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov A simple and precise reversed-phase HPLC method has been developed for the determination of 1-fluoronaphthalene and its process-related impurities. nih.gov This method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724) mixture, demonstrating the ability to separate closely related compounds. nih.gov The separation of naphthalene and its derivatives can be optimized by adjusting the mobile phase composition and temperature. For example, increasing the organic solvent content in the mobile phase can reduce the retention time of naphthalene compounds.

Table 1: Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | (5%-phenyl)-methylpolysiloxane | Helium | Mass Spectrometer (MS) | Analysis of naphthalene metabolites | wiley.com |

| RP-HPLC | Symmetry C18 (250 × 4.6 mm, 5 μm) | Phosphate buffer (pH 2.5):methanol:acetonitrile | Photo Diode Array (PDA) | Purity analysis of 1-fluoronaphthalene | nih.gov |

| RP-HPLC | Synergi Hydro-RP C18 (150×4.6 mm, 4 µm) | Acetonitrile:Water | Fluorescence | Analysis of naphthalene and naphthols | nih.gov |

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive characterization of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds. As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. wiley.com The mass spectrum of a compound is a unique fingerprint that aids in its identification. researchgate.net For example, GC-MS has been used to identify naphthalene and its metabolites in various samples. uzh.chplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of non-volatile and thermally labile compounds. The eluent from the LC column is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). nih.gov This allows for the determination of the molecular weight and structural elucidation of the compound and its metabolites. nih.gov LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected ions. plos.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the column. This provides unambiguous structural information, which is particularly useful for identifying unknown impurities or metabolites. While not explicitly documented for this compound, the principles of LC-NMR are applicable for its detailed structural analysis. nih.gov

Table 2: Hyphenated Techniques in the Analysis of Related Naphthalene Compounds

| Technique | Separation Method | Detection Method | Key Information Provided | Application Example | Reference |

|---|---|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular weight, fragmentation pattern, structural identification | Analysis of naphthalene metabolites in urine | uzh.ch |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Molecular weight, structural information, high selectivity and sensitivity | Quantification of naphthalene metabolites in urine | plos.orgnih.gov |

Development of Specific Analytical Methods for Detection and Quantification

Developing specific and validated analytical methods is crucial for the accurate detection and quantification of this compound in various samples.

A validated reversed-phase HPLC method with UV detection has been established for the analysis of 1-fluoronaphthalene and its impurities. nih.gov The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are important parameters to establish the sensitivity of the method. For related naphthalene compounds, HPLC methods with fluorescence detection have achieved low detection limits, in the range of nanograms per liter. nih.gov

The development of such methods involves optimizing chromatographic conditions, selecting an appropriate detector, and validating the method according to established guidelines, such as those from the International Conference on Harmonization (ICH). nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability by a specific detector.

For compounds containing certain functional groups, derivatization can significantly enhance sensitivity. For instance, in the analysis of naphthalene metabolites like naphthols, a silylation step is often employed to increase their volatility and thermal stability for GC-MS analysis. uzh.ch While this compound itself may not require derivatization for standard GC or LC analysis, this strategy could be employed if trace-level detection is necessary or for the analysis of its potential metabolites that contain reactive functional groups. Another example is the derivatization of primary amines with naphthalene-2,3-dicarboxaldehyde (NDA) to form highly fluorescent products, which can be detected with high sensitivity. nih.gov

Fluorescence Immunoassays for Naphthalene Detection

Fluorescence immunoassay is a highly sensitive and specific technique that can be developed for the detection of naphthalene and its derivatives. nih.gov This method relies on the specific binding of an antibody to the target analyte.

A competitive fluorescence immunoassay has been developed for the quantitative determination of naphthalene. nih.govresearchgate.net In this assay, a known amount of a fluorescently labeled naphthalene derivative competes with the naphthalene in the sample for a limited number of antibody binding sites. The resulting fluorescence signal is inversely proportional to the concentration of naphthalene in the sample. Such an assay can achieve very low detection limits, in the microgram per liter range. nih.govresearchgate.net While this specific immunoassay was developed for naphthalene, the principle can be adapted for the detection of this compound by generating antibodies that specifically recognize its structure. Naphthalene and its derivatives are known for their fluorescent properties, which can be exploited for detection purposes. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 1 2 Fluorophenyl Naphthalene

Exploration of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of 1-(2-Fluorophenyl)naphthalene has traditionally relied on established cross-coupling reactions. However, the future of this field lies in the development of more efficient, selective, and sustainable methods to create architecturally complex derivatives. Modern synthetic chemistry offers a rich toolbox for this purpose.

Future research will likely focus on:

C-H Activation: Direct C-H functionalization of the naphthalene (B1677914) and phenyl rings represents a more atom-economical approach than traditional cross-coupling, which requires pre-functionalized starting materials. This would allow for the late-stage diversification of the core structure, enabling the rapid generation of analogues.

Advanced Cross-Coupling Reactions: While Suzuki, Stille, and Negishi couplings are workhorses, newer catalytic systems offer milder reaction conditions and broader functional group tolerance. For instance, palladium- and nickel-based catalysts have been developed for the selective synthesis of fluorinated biaryls via Negishi cross-coupling at relatively low temperatures nih.gov.

Denitrogenative Radical Pathways: The use of areneazo compounds as radical precursors offers a safer alternative to diazonium salts for generating aryl radicals. These radicals can participate in various cross-coupling and annulation reactions, providing novel pathways to complex biaryl structures acs.org.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processing. Applying flow chemistry to the synthesis of this compound derivatives could accelerate the production of compound libraries for screening.

A comparative overview of traditional versus emerging synthetic approaches is presented below.

| Feature | Traditional Methods (e.g., Suzuki, Stille) | Emerging Methods (e.g., C-H Activation, Flow) |

| Starting Materials | Require pre-functionalized arenes (boronic acids, stannanes) | Can utilize simpler, unfunctionalized arenes |

| Atom Economy | Moderate | High |

| Step Economy | Often requires multiple steps for pre-functionalization | Potentially fewer steps |

| Scalability | Well-established for many reactions | Flow chemistry offers significant advantages |

| Selectivity | Generally high but can be challenging for complex substrates | A key area of ongoing research |

Integration of Artificial Intelligence and Machine Learning in Computational Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and optimized. For this compound, AI and machine learning (ML) can accelerate the discovery of new derivatives with desired properties. ontosight.ai

Key applications include:

De Novo Design: Generative AI models can design novel derivatives of this compound tailored to specific property profiles, such as enhanced binding affinity for a biological target or specific photophysical characteristics. ekb.egnih.gov These models explore vast chemical space to propose innovative molecular motifs. ekb.eg

Property Prediction: ML algorithms can be trained on existing data to predict various properties of new derivatives, including their bioactivity, toxicity, and synthetic accessibility. nih.govnih.gov This in silico screening reduces the time and cost associated with synthesizing and testing unpromising candidates. nih.gov

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can devise efficient synthetic routes to target molecules. nih.gov These programs analyze vast reaction databases to suggest optimal reaction pathways, reagents, and conditions.

The integration of these computational tools into a design-make-test-analyze (DMTA) cycle will create a rapid and efficient feedback loop for optimizing the properties of this compound derivatives. nih.gov

Identification of Underexplored In Vitro Biological Targets

Naphthalene-based compounds exhibit a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aiekb.egnih.gov This suggests that the this compound scaffold could be a privileged structure for interacting with a variety of biological targets. While some targets for naphthalene derivatives are known, many remain underexplored.

Future research should focus on screening this compound and its analogues against a diverse range of biological targets to uncover new therapeutic opportunities. Potential areas of interest include:

Oncology: Naphthalene derivatives have been shown to inhibit tubulin polymerization and act as Topoisomerase II inhibitors. nih.govnih.gov Screening against various cancer cell lines and specific oncogenic proteins could identify new anticancer agents. nih.gov

Inflammation and Immunology: Some 2-phenylnaphthalene (B165426) derivatives inhibit pro-inflammatory mediators by downregulating MAPK/NF-κB signaling pathways. ekb.eg This suggests potential applications in treating inflammatory diseases.

Infectious Diseases: The naphthalene core is present in several antimicrobial drugs, and novel derivatives have shown potent activity against multidrug-resistant bacteria and various viruses. ekb.egnih.govnih.gov

GPCRs and Ion Channels: These membrane proteins are crucial drug targets. The lipophilic nature of this compound makes it a suitable candidate for interacting with transmembrane binding pockets. For example, biaryl compounds have been investigated as GPR40 agonists for metabolic disorders. acs.org

| Target Class | Examples | Potential Application | Relevant Findings |

| Enzymes | Tubulin, Topoisomerase II, Kinases | Cancer | Naphthalene derivatives inhibit tubulin polymerization and show cytotoxic activity. nih.govnih.gov |

| Transcription Factors | NF-κB | Inflammatory Diseases | Phenylnaphthalene derivatives can suppress pro-inflammatory pathways. ekb.eg |

| GPCRs | GPR40, Adrenergic Receptors | Metabolic Disorders, CNS Disorders | Biaryl structures are known to interact with various GPCRs. acs.org |

| Microbial Targets | Bacterial Cell Wall Synthesis, Viral Enzymes | Infectious Diseases | The naphthalene scaffold is a key component of many antimicrobial agents. ekb.egnih.gov |

Development as Chemical Probes for Molecular Biology

A chemical probe is a small molecule used to study and manipulate biological systems. The unique structural features of this compound make it an excellent candidate for development into sophisticated chemical probes.

The fluorine atom is a particularly valuable feature. Its distinct NMR signal makes it a sensitive reporter for ¹⁹F-NMR studies. This can be exploited to:

Study Protein-Ligand Interactions: By observing changes in the fluorine NMR signal upon binding to a protein, researchers can gain insights into the binding event, the local environment of the binding pocket, and conformational changes in the ligand.

Probe Molecular Conformation: Long-range coupling constants involving fluorine can provide detailed information about the conformation of the molecule, which is crucial for understanding its biological activity. drugbank.com

Furthermore, the naphthalene ring system is inherently fluorescent. drugbank.com This property can be fine-tuned through chemical modification to create fluorescent probes for:

Cellular Imaging: Derivatives with suitable photophysical properties can be used to visualize biological targets and processes within living cells using fluorescence microscopy.

Biosensing: The fluorescence of a probe can be designed to change (e.g., "turn on" or shift in wavelength) upon binding to a specific analyte, enabling the detection of ions, small molecules, or macromolecules.

Advancements in Chiral Synthesis of Fluorinated Naphthalene Compounds

Due to restricted rotation around the C-C single bond connecting the phenyl and naphthalene rings, this compound is a chiral molecule, existing as two non-superimposable atropisomers. These enantiomers can have different biological activities and photophysical properties. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance.

Future research will focus on advancing the chiral synthesis of this and related compounds through:

Asymmetric Catalysis: Developing new chiral catalysts for the enantioselective synthesis of atropisomeric biaryls. This includes methods for asymmetric cross-coupling reactions.

Chiral Induction: Utilizing molecular recognition and self-assembly principles to control the chirality of naphthalene-based structures. rsc.org For instance, chiral auxiliaries or catalysts can be employed during the key bond-forming step to favor the formation of one atropisomer over the other.

Green Synthesis Methods: Employing environmentally benign approaches, such as solvent-free reactions under ball-milling conditions with chiral catalysts, to achieve high yields and excellent asymmetric selectivity.

Kinetic Resolution: Separating a racemic mixture by using a chiral catalyst or reagent that reacts preferentially with one enantiomer, leaving the other one unreacted.

The precise construction of complex chiral naphthalene structures has been demonstrated, highlighting the feasibility of these advanced synthetic goals. nih.gov

Studies on Photophysical Properties for Materials Applications

The conjugated π-system of the naphthalene core endows it with interesting photophysical properties, such as UV absorption and fluorescence. These properties can be systematically tuned by chemical modification, making derivatives of this compound promising candidates for applications in materials science.

Emerging research avenues include:

Organic Light-Emitting Diodes (OLEDs): By modifying the substituents on the aromatic rings, the emission color and quantum yield can be adjusted. Fluorinated aromatic compounds are often used in OLEDs to improve charge transport and device stability.

Organic Photovoltaics (OPVs): The absorption spectrum and energy levels of the molecule can be engineered to make it suitable as a donor or acceptor material in organic solar cells.

Chemical Sensors: The fluorescence of this compound derivatives can be designed to respond to the presence of specific analytes (e.g., metal ions, explosives), making them useful as chemosensors. Studies on naphthalene-bridged disilanes have shown that structural changes can significantly alter photophysical properties and even lead to the formation of excimers, which can be exploited in sensing applications.

Liquid Crystals: The rigid, anisotropic shape of the biaryl scaffold is conducive to the formation of liquid crystalline phases. The introduction of flexible side chains could lead to novel electro-optic materials.

The table below summarizes key photophysical properties of naphthalene derivatives and their relevance to materials applications.

| Property | Description | Potential Application |

| Absorption Spectrum | Wavelengths of light the molecule absorbs. | Organic Photovoltaics, Photoswitches |

| Emission Spectrum | Wavelengths of light the molecule emits after excitation. | OLEDs, Fluorescent Probes |

| Quantum Yield | Efficiency of the fluorescence process. | OLEDs, Sensors |

| Energy Levels (HOMO/LUMO) | Highest occupied and lowest unoccupied molecular orbitals. | OLEDs, OPVs, Organic Conductors |

By systematically studying the structure-property relationships, researchers can design and synthesize new this compound-based materials with tailored functionalities for a wide range of advanced applications. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.